(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime
Description
The compound "(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime" is a halogenated benzofuran derivative featuring a 2,4-dichlorophenyl group and an oxime functional group. The oxime moiety may enhance solubility or serve as a pharmacophore in medicinal chemistry applications, as seen in antifungal agents like Oxiconazole Nitrate .
Properties
IUPAC Name |
(NE)-N-[(5,7-dibromo-1-benzofuran-2-yl)-(2,4-dichlorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Br2Cl2NO2/c16-8-3-7-4-13(22-15(7)11(17)5-8)14(20-21)10-2-1-9(18)6-12(10)19/h1-6,21H/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDXFOINODXMTL-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)C2=CC3=CC(=CC(=C3O2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/C2=CC3=CC(=CC(=C3O2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Br2Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime typically involves multiple steps, starting from the appropriate benzofuran and dichlorophenyl precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
Studies indicate that (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime exhibits significant biological activities:
- Antimicrobial Properties : Research has shown that compounds with similar structures possess potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The oxime functionality enhances these properties by facilitating interactions with microbial targets.
- Anticancer Activity : Compounds related to this oxime have demonstrated efficacy against various cancer cell lines. For instance, studies have highlighted its potential in inhibiting cancer cell proliferation and inducing apoptosis through specific molecular interactions.
Chemical Reactions
The compound can undergo various chemical reactions that expand its utility:
- Oxidation : The oxime group can be oxidized to form nitrile oxides.
- Reduction : It can be reduced to yield corresponding amines.
- Substitution Reactions : The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
These reactions allow for the derivatization of the compound into more complex structures with tailored properties for specific applications.
Case Studies
Several studies have documented the biological activity of this compound:
- Anticancer Efficacy Study : In vitro tests demonstrated significant cytotoxicity against ovarian and colon cancer cell lines. The mechanism involved inhibition of key signaling pathways associated with cancer cell survival.
- Antimicrobial Activity Assessment : Studies reported minimum inhibitory concentration (MIC) values that were considerably lower than those of standard antibiotics, indicating strong antimicrobial potential.
Mechanism of Action
The mechanism of action of (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone Oxime (CAS 477848-45-6)
- Molecular Formula: C₁₅H₉Br₂NO₂
- Molecular Weight : 395.05 g/mol
- Key Differences : Replaces the 2,4-dichlorophenyl group with a simple phenyl ring.
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone Oxime
- Key Differences : Substitutes the 2,4-dichlorophenyl group with a 4-bromophenyl moiety.
- Implications: Bromine’s larger atomic radius compared to chlorine may influence van der Waals interactions in biological targets. Positional isomerism (4-bromo vs. 2,4-dichloro) could affect binding specificity, as seen in cannabinoid receptor ligands like SR 144528, where halogen positioning critically determines selectivity .
Oxiconazole Nitrate
- Structure: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-O-(2,4-dichlorobenzyl)-ethanone oxime nitrate.
- Key Similarities : Shares the 2,4-dichlorophenyl group and oxime functional group.
- Differences : Incorporates an imidazole ring and benzyl ether linkage, which are critical for antifungal activity.
- Synthesis Parallels : Both compounds utilize oxime formation and halogenated intermediates, suggesting shared synthetic pathways (e.g., use of DMF and sodium hydride) .
Receptor Selectivity and Halogen Effects
- The cannabinoid receptor antagonist SR 144528 demonstrates that halogenation patterns (e.g., bromo vs. chloro) significantly impact receptor affinity. SR 144528 exhibits subnanomolar affinity for CB2 receptors due to its brominated structure, while chlorine substituents in other analogs show reduced potency .
- Inference for Target Compound : The 5,7-dibromo-benzofuran and 2,4-dichlorophenyl groups may synergize to enhance binding to hydrophobic pockets in receptors or enzymes, though empirical validation is needed.
Antifungal Activity and Oxime Relevance
- Oxiconazole’s oxime group is essential for its antifungal mechanism, likely coordinating with fungal cytochrome P450 enzymes. The target compound’s oxime may similarly interact with biological targets, though its dichlorophenyl group could redirect activity toward non-antifungal pathways .
Data Table: Key Structural and Functional Comparisons
*Calculated based on formula.
Biological Activity
The compound (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime , with the CAS number 477847-04-4 , is a synthetic organic compound that has garnered interest due to its potential biological activities. Its structural formula is represented as , and it is classified within the family of benzofuran derivatives. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula :
- Molecular Weight : 463.94 g/mol
- CAS Number : 477847-04-4
- Synonyms : (E)-N-[(5,7-dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methylidene]hydroxylamine
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of halogen substituents (bromine and chlorine) and the oxime functional group. These features may enhance its reactivity with biological targets, such as enzymes and receptors.
Potential Mechanisms:
- Antioxidant Activity : Compounds with benzofuran structures often exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of benzofurans can inhibit pro-inflammatory cytokines, which may be relevant for conditions like arthritis or other inflammatory diseases.
- Antimicrobial Properties : Some benzofuran derivatives have shown activity against various pathogens, indicating potential use in treating infections.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant biological activities in vitro:
| Study Focus | Observations | Reference |
|---|---|---|
| Cytotoxicity | Low cytotoxicity observed in various cell lines | |
| Anti-inflammatory | Inhibition of TNF and IL levels | |
| Antimicrobial | Effective against certain bacterial strains |
Case Studies
- Anti-inflammatory Effects :
- Cytotoxicity Evaluation :
Future Directions
The unique structure of this compound presents opportunities for further research:
- Synthesis of Derivatives : Modifying the existing structure could yield compounds with enhanced potency or selectivity.
- Exploration of Mechanisms : Further investigation into the specific molecular targets could elucidate its mode of action.
- Clinical Trials : Promising preclinical data warrant the initiation of clinical trials to evaluate therapeutic efficacy in humans.
Q & A
Basic Research Questions
Q. What are the key structural features of (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime that influence its reactivity in synthetic pathways?
- Methodological Answer : The compound’s reactivity is governed by its electron-deficient aromatic systems (due to bromine and chlorine substituents) and the oxime group (-NH-O-), which can participate in nucleophilic or coordination reactions.
- The bromine atoms on the benzofuran ring enhance electrophilic substitution resistance but facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .
- The 2,4-dichlorophenyl group contributes steric hindrance and electronic effects, influencing regioselectivity in substitution reactions .
- The oxime moiety enables tautomerization and chelation with transition metals, useful in catalysis or coordination chemistry .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR (¹H/¹³C) : Essential for confirming substituent positions on aromatic rings and oxime proton resonance. For example, chlorine/bromine substituents cause distinct deshielding in ¹³C NMR .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and detects isotopic patterns (e.g., bromine’s 1:1 doublet) .
- FT-IR : Identifies oxime N-O stretching (~1600 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the oxime group .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound with high yield and minimal byproducts?
- Methodological Answer :
-
Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates in nucleophilic acyl substitution or condensation steps .
-
Temperature Control : Maintain 60–80°C for oxime formation to avoid decomposition of sensitive halogenated intermediates .
-
Catalysis : Employ Pd catalysts (e.g., Pd(PPh₃)₄) for bromine-mediated cross-coupling reactions, with strict anhydrous conditions .
-
Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to remove water during condensation steps .
Table 1 : Example Reaction Optimization Parameters
Parameter Optimal Range Impact on Yield Temperature 60–80°C Maximizes oxime formation Solvent DMF Enhances solubility of halogenated intermediates Catalyst Loading 2–5 mol% Pd Balances cost and efficiency
Q. How should researchers address contradictory bioactivity data in studies involving this compound?
- Methodological Answer :
- Replicate Experiments : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. resazurin) to confirm activity trends .
- Control Variables : Standardize solvent (DMSO concentration ≤0.1%) and incubation times to minimize cytotoxicity artifacts .
- Mechanistic Profiling : Use orthogonal assays (e.g., fluorescence polarization for target binding, enzymatic inhibition assays) to validate bioactivity .
- Data Normalization : Correct for batch effects using internal standards (e.g., doxorubicin as a positive control) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting halogen substitution patterns?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with fluorine (electron-withdrawing) or methoxy (electron-donating) groups to assess electronic effects on bioactivity .
- Positional Isomerism : Compare 5,7-dibromo vs. 4,6-dibromo benzofuran derivatives to evaluate steric vs. electronic contributions .
- Oxime Modifications : Replace oxime with hydrazone or semicarbazone groups to probe hydrogen-bonding interactions .
- Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities .
Data Contradiction and Validation
Q. How can researchers resolve discrepancies in reported solubility and stability profiles of this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in graded ethanol/water mixtures or PEG-based solutions to identify optimal storage conditions .
- Accelerated Stability Studies : Monitor degradation via HPLC at elevated temperatures (40–60°C) to predict shelf-life .
- Light Sensitivity : Use amber vials to prevent photodegradation of the oxime group, confirmed via UV-Vis spectroscopy .
Q. What analytical approaches validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with immobilized protein targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .
- Crystallography/ Cryo-EM : Resolve binding modes at atomic resolution, particularly for halogen bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
